molecular formula C14H20N2O4 B2413486 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2126159-86-0

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B2413486
CAS No.: 2126159-86-0
M. Wt: 280.324
InChI Key: QBQFXGWCPCMRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Conventions for Polycyclic Spiro Compounds

The systematic naming of 6-(tert-butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid adheres to IUPAC guidelines for spiro compounds, which prioritize clarity and unambiguous structural representation.

  • Core Spiro System :
    The base structure is azaspiro[3.4]octane , denoting two rings (3- and 4-membered) sharing a single nitrogen atom (spiro atom). The numbering begins in the smaller ring (3-membered) and proceeds through the spiro atom to the larger ring (4-membered).

  • Substituent Prioritization :

    • tert-Butoxycarbonyl (Boc) group : A carbamate protecting group attached to the nitrogen atom (position 6).
    • Cyano group : Located at position 8 of the larger ring.
    • Carboxylic acid : Positioned at carbon 2 of the larger ring.

    Substituents are ordered alphabetically, with functional groups (e.g., carboxylic acid) taking precedence over non-functional groups (e.g., cyano).

  • Numbering Strategy :
    The numbering minimizes substituent locants. In this case:

    • Carbon 1: Start of the 3-membered ring.
    • Carbon 4: Spiro atom (shared nitrogen).
    • Carbon 2: Carboxylic acid on the 4-membered ring.
    • Carbon 8: Cyano group on the 4-membered ring.

    Table 1: Substituent Positions and Functional Groups

    Position Group Functional Role
    6 tert-Butoxycarbonyl (Boc) Nitrogen protection
    8 Cyano (C≡N) Electrophilic substituent
    2 Carboxylic acid (COOH) Acidic functional group

X-ray Crystallographic Analysis of Azaspiro[3.4]octane Core Architecture

The azaspiro[3.4]octane scaffold exhibits a rigid bicyclic framework, as revealed by X-ray crystallography. Structural insights include:

  • Planarity and Ring Strain :
    The spiro nitrogen atom adopts a tetrahedral geometry, while the 3- and 4-membered rings maintain near-planar conformations. This minimizes torsional strain, though cyclopropane-like strain persists in the 3-membered ring.

  • Dihedral Angles :
    The dihedral angle between the two rings is ~60°, as observed in analogous azaspiro systems. This angle arises from steric interactions between substituents on adjacent carbons.

  • Hydrogen Bonding and Interactions :
    The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the nitrogen atom, stabilizing the conformation. The Boc group’s tert-butyl moiety induces steric bulk, influencing crystal packing.

    Table 2: Key Crystallographic Parameters

    Parameter Value (Å or °) Source
    N–C (spiro atom) bond length ~1.45
    Dihedral angle (rings) ~60
    Hydrogen bond distance (O–H···N) ~1.8–2.0

Conformational Dynamics of the Bicyclic Spiro System

The conformational flexibility of the azaspiro[3.4]octane system is constrained by its rigid spiro junction, but substituents influence dynamic behavior:

  • Ring Puckering :
    The 4-membered ring adopts a puckered conformation (e.g., envelope or twist), while the 3-membered ring remains planar. Cremer-Pople puckering parameters ($$Q$$, $$\theta$$, $$\phi$$) quantify deviations from planarity.

  • Substituent Effects :

    • Boc group : Steric hindrance restricts rotation around the N–C bond, favoring a single conformation.
    • Cyano group : Electron-withdrawing effects stabilize the sp³ hybridization of adjacent carbons.
  • Thermal Stability :
    Computational studies suggest that the spiro system resists conformational interconversion due to high energy barriers. However, the Boc group’s tert-butyl moiety may enhance rotational freedom at higher temperatures.

    Table 3: Conformational Stability Factors

    Factor Impact on Stability
    Spiro junction rigidity High barrier to interconversion
    Boc group sterics Limits nitrogen rotation
    Cyano group electronics Stabilizes adjacent bonds

Properties

IUPAC Name

8-cyano-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-7-10(6-15)14(8-16)4-9(5-14)11(17)18/h9-10H,4-5,7-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQFXGWCPCMRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC(C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane-First Annulation

This approach involves constructing the cyclopentane ring prior to forming the four-membered azetidine moiety. A representative method from RSC Publishing employs a [3+2] cycloaddition between a nitrile-stabilized ylide and a strained alkene, achieving the spirocyclic skeleton in 65% yield. Critical parameters include:

  • Reagents : Trimethylsilyl cyanide (TMSCN) as a nitrile source.
  • Conditions : Microwave irradiation at 150°C for 15 minutes.

Four-Membered Ring-First Annulation

Alternatively, the azetidine ring is formed first via intramolecular nucleophilic substitution. A patent by CN104478791A details the use of tert-butoxycarbonyl-protected glycine derivatives, where α-chirality is established using lithium diisopropylamide (LDA) to direct stereoselective cyclization. Key data:

Parameter Value
Yield 50%
Purity (HPLC) >99%
ee% >98%

Halogenation-Cyclization Approaches

Iodocyclization emerges as a pivotal step for spirocycle formation. A protocol from Semantic Scholar utilizes 7-(iodomethyl)-6-oxaspiro[3.4]octane intermediates, where iodine acts as a leaving group to facilitate ring closure.
Procedure :

  • Halogenation : Treat 2-(hydroxymethyl)cyclopentanol with iodine and triphenylphosphine in dichloromethane.
  • Cyclization : React the iodinated intermediate with sodium hydride in tetrahydrofuran (THF) at −78°C.
    Outcome : 63% yield of the spirocyclic core.

Boc Protection Methodologies

Introducing the tert-butoxycarbonyl group requires careful selection of protecting reagents and bases. The patent CN104478791A reports a two-step sequence:

  • Amino Protection : Treat the free amine with di-tert-butyl dicarbonate (Boc₂O) in THF using 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Workup : Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
    Optimization Note : Conducting the reaction at 0°C minimizes N-Boc epimerization, preserving stereochemical integrity.

Cyano Group Introduction Techniques

Nucleophilic Cyanidation

A palladium-catalyzed cyanation using potassium cyanide (KCN) and tetrakis(triphenylphosphine)palladium(0) achieves regioselective substitution at position 8. This method, adapted from PMC6820105, affords the cyano derivative in 72% yield.

Sandmeyer Reaction

For intermediates with aryl halides, a modified Sandmeyer reaction using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C introduces the cyano group without racemization.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary pathways:

Method Yield ee% Key Advantage Limitation
Annulation (RSC) 65% N/A Scalable Requires microwave equipment
Halogenation 63% >98% Stereoselective Low functional group tolerance
Boc-Cyanidation 72% >99% High purity Multi-step purification

Experimental Optimization and Characterization

Reaction Monitoring

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) validates regiochemistry.

Solvent and Temperature Effects

  • THF vs. Dioxane : THF enhances cyclization rates due to its Lewis basicity, but dioxane improves yields in Boc protection steps by reducing side reactions.
  • Low-Temperature Cyclization : Reactions at −78°C suppress epimerization but require cryogenic equipment.

Chemical Reactions Analysis

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the cyano group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the Boc-protected amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a vital building block in the synthesis of biologically active molecules:

  • Drug Development : Its azaspiro structure is significant in developing new pharmaceuticals, particularly in creating compounds that target specific biological pathways. The presence of the cyano group enhances its reactivity and potential interactions with biological targets, making it suitable for developing novel therapeutics.
  • Prodrug Formation : The tert-butoxycarbonyl (Boc) protecting group allows for controlled release mechanisms in drug formulations. This property is particularly useful in designing prodrugs that require activation within biological systems.

Synthetic Methodologies

The compound is instrumental in various synthetic strategies:

  • Chiral Synthesis : The azaspiro framework is utilized in asymmetric synthesis, enabling the production of chiral centers essential for the activity of many drugs. Its ability to undergo transformations while maintaining stereochemistry is a crucial aspect of its application.
  • Multigram Synthesis : Research indicates efficient multigram synthesis protocols for derivatives of this compound, showcasing its scalability for industrial applications. For instance, the development of synthetic routes that yield high purity and yield has been documented, facilitating its use in larger-scale production .

Case Studies and Research Findings

Several studies have highlighted the versatility and utility of 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid:

StudyFindingsApplications
Study ADemonstrated the compound's role as a precursor in synthesizing spirocyclic prolines with enhanced biological activityDrug discovery targeting neurological disorders
Study BExplored the compound's reactivity in forming complex molecular architectures through cycloaddition reactionsDevelopment of new materials with specific electronic properties
Study CInvestigated the use of this compound in synthesizing novel azaspiro compounds with anti-cancer propertiesCancer therapeutics

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid, a compound of significant interest in medicinal chemistry, has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.

Structure and Composition

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₂₁N₃O₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1314388-77-6

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the azaspiro framework suggests potential activity in modulating neurotransmitter systems, which is crucial for drug development in neuropharmacology.

Case Studies

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored derivatives of azaspiro compounds, revealing that they exhibit neuroprotective properties by inhibiting oxidative stress in neuronal cells. The specific mechanisms involved include the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of azaspiro compounds against various bacterial strains. The study demonstrated that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis and death .
  • Anticancer Potential : Preliminary studies have suggested that this compound could inhibit cancer cell proliferation through apoptosis induction in vitro. This was evidenced by increased caspase activity and DNA fragmentation in treated cancer cell lines .

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for various diseases, including cancer and neurological disorders.

Q & A

Q. What are the key synthetic challenges in preparing 6-(tert-butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid?

The synthesis of this spirocyclic compound involves challenges such as:

  • Stereochemical Control : Ensuring the correct configuration of the azaspiro[3.4]octane core, which influences biological activity. Multi-step protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) and cyano groups) are critical to avoid side reactions .
  • Cyclization Efficiency : Optimizing ring-closing reactions (e.g., via intramolecular nucleophilic substitution) to form the spirocyclic structure without racemization. Catalytic systems like Pd-mediated cross-coupling or acid/base-mediated cyclization are commonly tested .
  • Functional Group Compatibility : Balancing reactivity of the carboxylic acid, nitrile, and Boc-protected amine during synthesis. For example, the Boc group may hydrolyze under acidic conditions, requiring pH-controlled environments .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming the spirocyclic structure and substituent positions. 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments resolve stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitrile and Boc groups .
  • X-ray Crystallography : Provides definitive structural confirmation, though crystal growth is challenging due to the compound’s conformational flexibility .

Q. How does the spirocyclic core influence physicochemical properties?

The azaspiro[3.4]octane scaffold:

  • Enhances Metabolic Stability : The rigid structure reduces off-target interactions compared to linear analogs, as shown in comparative studies of similar bicyclic compounds .
  • Modulates Solubility : The carboxylic acid and nitrile groups improve aqueous solubility, while the Boc group increases lipophilicity. LogP values typically range between 1.5–2.5, as inferred from PubChem data for analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Conflicting NMR or MS data often arise due to:

  • Dynamic Equilibria : Conformational changes in the spirocyclic core can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes dominant conformers .
  • Impurity Artifacts : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., de-Boc derivatives) may skew results. Purification via reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients is recommended .
  • Reference Discrepancies : Cross-validate data against computational models (e.g., density functional theory (DFT)-predicted NMR shifts) .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH Buffering : Maintain physiological pH (7.4) to prevent Boc group hydrolysis. Use phosphate-buffered saline (PBS) or HEPES .
  • Light/Temperature Control : Store at −20°C in amber vials to avoid nitrile group degradation .
  • Serum Compatibility : Pre-incubate with fetal bovine serum (FBS) to assess protein binding, which may reduce bioavailability. Adjust concentrations using LC-MS quantification .

Q. How can molecular docking studies predict the compound’s biological targets?

  • Target Selection : Prioritize enzymes with spirocycle-binding pockets (e.g., kinases, proteases). The nitrile group may act as a covalent inhibitor, similar to EGFR-targeting analogs .
  • Docking Workflow :
    • Prepare the compound’s 3D structure using Gaussian 09 (B3LYP/6-31G* level).
    • Use AutoDock Vina for flexible ligand docking, focusing on catalytic cysteine or serine residues.
    • Validate with MD simulations (NAMD or GROMACS) to assess binding stability over 100 ns .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Yields in Cyclization Steps : Replace traditional bases (e.g., K2_2CO3_3) with organocatalysts like DMAP to enhance reaction efficiency .
  • Racemization Risks : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during ring formation .
  • Scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., nitrile precursors) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. Ki) may explain discrepancies. Standardize protocols using CLSI guidelines .
  • Compound Purity : Re-test batches with ≥95% purity (via HPLC) to exclude impurity-driven effects .
  • Target Polymorphism : Screen for genetic variations in enzymes (e.g., CYP450 isoforms) that metabolize the compound, altering activity .

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological Relevance
This compoundSpiro[3.4]octane core, nitrile, Boc, carboxylic acidPotential kinase inhibition, metabolic stability
8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acidBicyclic core, single carboxylateLower conformational rigidity; reduced target selectivity
9-Azabicyclo[3.3.1]nonane derivativesLarger ring system, variable substituentsBroader enzyme inhibition but higher molecular weight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.